molecular formula C6H6ClNOS B6265535 2-chloro-5-methanesulfinylpyridine CAS No. 99903-00-1

2-chloro-5-methanesulfinylpyridine

Cat. No.: B6265535
CAS No.: 99903-00-1
M. Wt: 175.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methanesulfinylpyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a methanesulfinyl (-SOCH₃) group at the 5-position. The sulfinyl group is a sulfur atom singly bonded to an oxygen and a methyl group, conferring moderate electron-withdrawing properties and polarity to the molecule. Pyridine derivatives are widely used in drug discovery, agrochemicals, and materials science, where substituents like halogens and sulfinyl groups influence reactivity, solubility, and binding interactions .

Properties

CAS No.

99903-00-1

Molecular Formula

C6H6ClNOS

Molecular Weight

175.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methanesulfinylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-chloro-5-methylpyridine followed by oxidation to introduce the methanesulfinyl group. The reaction conditions typically involve the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) and oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methanesulfinylpyridine undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to 2-chloro-5-methylpyridine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: 2-Chloro-5-methanesulfonylpyridine

    Reduction: 2-Chloro-5-methylpyridine

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

2-Chloro-5-methanesulfinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-methanesulfinylpyridine involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 2-chloro-5-methanesulfinylpyridine and analogous compounds:

Compound Name Structure (Substituents) Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound Cl (2), -SOCH₃ (5) C₆H₅ClNOS 177.63 (calculated) Moderate polarity, sulfoxide group enhances solubility; reactive in nucleophilic substitutions Pharmaceutical intermediates Inferred
2-Fluoro-5-(methylthio)pyridine F (2), -SCH₃ (5) C₆H₆FNS 143.18 Lower polarity (thioether); less reactive than sulfoxide/sulfone Intermediate in agrochemical synthesis
2-Fluoro-5-(methylsulfonyl)pyridine F (2), -SO₂CH₃ (5) C₆H₆FNO₂S 175.18 High polarity (sulfone); strong electron-withdrawing; stable under oxidation Drug candidates (e.g., kinase inhibitors)
2-Chloro-5-phenylpyrimidine Cl (2), Ph (5) on pyrimidine C₁₀H₇ClN₂ 190.63 Pyrimidine ring (two N atoms); chloro and phenyl enhance π-stacking Anticancer agent precursors
2-Chloro-5-(phenylmethoxy)pyrimidine Cl (2), -OCH₂Ph (5) on pyrimidine C₁₁H₈ClN₂O 231.65 Ether linkage increases lipophilicity; bulky substituent affects steric hindrance Scaffold for kinase inhibitors

Key Observations

Sulfur Oxidation State :

  • The sulfinyl group (-SOCH₃) in this compound is intermediate in oxidation state between methylthio (-SCH₃) and sulfonyl (-SO₂CH₃) groups. This makes it more polar than thioethers but less electron-withdrawing than sulfones .
  • Sulfones (e.g., 2-fluoro-5-(methylsulfonyl)pyridine) are often preferred in drug design for metabolic stability, while sulfoxides may participate in redox reactions .

Halogen Effects :

  • Chlorine at the 2-position (pyridine) enhances electrophilicity compared to fluorine, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Fluorine’s electronegativity and small size improve bioavailability in fluorine-containing analogs .

Ring System Differences :

  • Pyridine (one N atom) vs. pyrimidine (two N atoms) alters electronic distribution. Pyrimidines often exhibit stronger hydrogen-bonding interactions, critical for targeting enzymes like kinases .

Applications :

  • Sulfinyl and sulfonyl pyridines are common intermediates in synthesizing kinase inhibitors and antivirals. For example, sulfonyl derivatives are used in EGFR inhibitors .
  • Chloro-pyrimidines (e.g., 2-chloro-5-phenylpyrimidine) are precursors in nucleotide analog synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.